1,2,3-Trichloropropene

Description

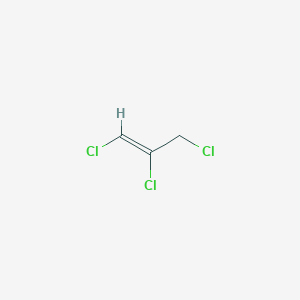

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1,2,3-trichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2/b3-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIILBTHBHCLUER-IWQZZHSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C/Cl)/Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Record name | 1,2,3-TRICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880876 | |

| Record name | 1-propene, 1,2,3-trichloro-, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3-trichloropropene appears as an amber liquid. May be absorbed through the skin. Vapors are heavier than air. Contact with vapors or liquid may cause burns or irritation., Amber liquid; [CAMEO] | |

| Record name | 1,2,3-TRICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

142 °C | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

85 °C, 185 °F (Open cup) | |

| Record name | 1,2,3-Trichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN CHLOROFORM, VERY SOL IN ALCOHOL, ETHER; SOL IN BENZENE; INSOL IN WATER | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.412 @ 20 °C/20 °C | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.4 [mmHg], vapor pressure = 4.4 mm Hg @ 25 °C | |

| Record name | 1,2,3-Trichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

96-19-5, 13116-57-9 | |

| Record name | 1,2,3-TRICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (1Z)-1,2,3-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13116-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichloro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trichloropropene, (1Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Trichloropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 1,2,3-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-propene, 1,2,3-trichloro-, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRICHLOROPROPENE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK4V4M8E7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3-Trichloropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 1,2,3-trichloropropene (B82530), a chlorinated alkene of interest in various chemical syntheses. This document outlines a potential synthetic pathway, experimental protocols, and comprehensive characterization data, including spectroscopic and physical properties.

Introduction

This compound (C₃H₃Cl₃) is a halogenated unsaturated hydrocarbon that exists as a mixture of (E)- and (Z)-isomers. Its reactivity, stemming from the presence of both a double bond and multiple chlorine atoms, makes it a potential intermediate in the synthesis of more complex molecules. This guide focuses on a plausible method for its synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

A potential route for the synthesis of this compound involves the direct chlorination of propyne.[1] This method, while not extensively detailed in readily available literature, is a chemically feasible approach.

Reaction Principle

The reaction proceeds via the addition of chlorine across the triple bond of propyne, followed by potential rearrangement or further reaction to yield the desired trichloropropene. The reaction conditions, such as temperature and solvent, are critical in controlling the product distribution.

Experimental Protocol: Chlorination of Propyne

The following protocol is based on a general understanding of alkyne chlorination and a brief description found in the literature.[1] Optimization of these parameters may be necessary to achieve the desired yield and purity.

Materials:

-

Propyne gas

-

Chlorine gas

-

Solvent (e.g., a mixture of 1,1,2,2-tetrachloropropane (B80383) and 1,2,2,3-tetrachloropropane)[1]

-

Reaction vessel equipped with a gas inlet, stirrer, reflux condenser, and temperature control

Procedure:

-

A suitable solvent system, such as a 50/50 molar mixture of 1,1,2,2-tetrachloropropane and 1,2,2,3-tetrachloropropane, is charged into the reaction vessel.[1]

-

The solvent is heated to a temperature range of 60-80°C with continuous stirring.[1]

-

A gaseous mixture of chlorine and propyne, with a molar ratio of approximately 4:1, is sparged into the heated solvent for a defined period (e.g., 30 minutes).[1]

-

A reflux condenser is used to return any evaporated solvent or unreacted starting materials to the reaction mixture.[1]

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, likely through distillation.

Note: The expected product mixture from this reaction may contain this compound along with other chlorinated propanes and propenes.[1] Careful purification is essential to isolate the desired product.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic and physical property measurements.

Physical Properties

This compound is a colorless liquid.[2] A summary of its key physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃H₃Cl₃ |

| Molecular Weight | 145.41 g/mol |

| Boiling Point | 142 °C at 760 mmHg |

| Density | 1.376 g/cm³ |

| Flash Point | 65.5 °C |

| Refractive Index | 1.487 |

Table 1: Physical Properties of this compound

Spectroscopic Characterization

Spectroscopic analysis provides detailed structural information about the this compound molecule.

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would arise from the loss of chlorine atoms and other small fragments.

The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. Key expected absorptions are summarized in Table 2.

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 - 3000 | C-H stretch (alkenyl) |

| ~1640 - 1620 | C=C stretch |

| ~800 - 600 | C-Cl stretch |

Table 2: Expected IR Absorption Bands for this compound

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the differentiation of the (E)- and (Z)-isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the vinyl and allylic protons. The chemical shifts and coupling constants will differ for the cis and trans isomers.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the three carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the double bond and the chlorine atoms.

Experimental and Logical Workflows

The synthesis and characterization of this compound follow a logical workflow, from starting materials to the final, characterized product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3-Trichloropropene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the (E) and (Z) isomers of 1,2,3-trichloropropene (B82530). This document summarizes key quantitative data, outlines experimental protocols for their synthesis and characterization, and presents a logical workflow for their preparation.

Introduction

This compound (C₃H₃Cl₃) is a halogenated alkene that exists as two geometric isomers: (E)-1,2,3-trichloropropene and (Z)-1,2,3-trichloropropene. These isomers, also known as trans- and cis-1,2,3-trichloropropene, respectively, exhibit distinct physical and chemical properties due to the different spatial arrangements of the chlorine atoms around the carbon-carbon double bond. A thorough understanding of these properties is crucial for their application in various fields, including as intermediates in organic synthesis. This guide aims to provide a detailed technical resource for professionals working with these compounds.

Physical and Chemical Properties

The physical and chemical properties of the this compound isomers are summarized below. The data presented has been compiled from various sources and is presented for easy comparison.

Physical Properties of this compound (Isomer Mixture)

| Property | Value | Source |

| CAS Number | 96-19-5 | [1] |

| Molecular Formula | C₃H₃Cl₃ | [1] |

| Molecular Weight | 145.41 g/mol | [2] |

| Appearance | Amber liquid | [2] |

| Boiling Point | 142 °C at 760 mmHg | [1][2][3] |

| Density | 1.412 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.5030 at 20 °C/D | [2] |

| Flash Point | 85 °C | [2] |

| Vapor Pressure | 4.4 mmHg at 20 °C | [2] |

| Solubility | Very soluble in chloroform | [2] |

Physical Properties of (E)-1,2,3-Trichloropropene

| Property | Value | Source |

| CAS Number | 13116-58-0 | [4] |

| Molecular Formula | C₃H₃Cl₃ | [4] |

| Molecular Weight | 145.415 g/mol | [4] |

| IUPAC Name | (E)-1,2,3-trichloroprop-1-ene | [5] |

Physical Properties of (Z)-1,2,3-Trichloropropene

| Property | Value | Source |

| CAS Number | 13116-57-9 | [6] |

| Molecular Formula | C₃H₃Cl₃ | [6] |

| Molecular Weight | 145.415 g/mol | [6] |

| IUPAC Name | (Z)-1,2,3-trichloroprop-1-ene | |

| Boiling Point | 142.0 °C at 760 mmHg | |

| Density | 1.4 g/cm³ | |

| Flash Point | 65.5 °C |

Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of the double bond and multiple chlorine atoms. It is incompatible with strong oxidizing and reducing agents, as well as with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[2] The compound reacts with bases and produces toxic fumes when heated to decomposition.[2] Contact with iron, plastics, and aluminum should be avoided.[2]

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of this compound involves the dehydrochlorination of 1,2,3-trichloropropane (B165214). The reaction typically yields a mixture of the (E) and (Z) isomers.

General Procedure:

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with 1,2,3-trichloropropane.

-

Reagent Addition: A solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent (e.g., ethanol (B145695) or water) is added dropwise to the stirred 1,2,3-trichloropropane at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the products.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, washed with water to remove any remaining base and salts, and then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Purification: The crude product, which is a mixture of (E)- and (Z)-1,2,3-trichloropropene, is purified by fractional distillation.

Separation and Characterization of Isomers

The separation of the (E) and (Z) isomers of this compound can be achieved by preparative gas chromatography. The individual isomers are then characterized by various spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the isomers and to determine their mass-to-charge ratio, which aids in their identification. The NIST WebBook provides mass spectra for both the (E)- and (Z)-isomers.[6][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecules. The C=C stretching vibration is a key feature in the IR spectrum of alkenes. The NIST WebBook contains IR spectra for both isomers.[4][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the isomers, including the stereochemistry around the double bond. PubChem provides access to ¹³C NMR data for (E)-1,2,3-trichloropropene.[5]

Synthesis and Isomerization Pathway

The following diagram illustrates a plausible synthetic pathway for the production of (E)- and (Z)-1,2,3-trichloropropene from the precursor 1,2,3-trichloropropane.

Caption: Synthesis pathway of (E)- and (Z)-1,2,3-trichloropropene.

References

- 1. This compound | 96-19-5 [chemnet.com]

- 2. 1,2,3-Trichloro-1-propene | C3H3Cl3 | CID 7286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Propene, 1,2,3-trichloro-, (E)- [webbook.nist.gov]

- 5. 1-Propene, 1,2,3-trichloro-, (E)- | C3H3Cl3 | CID 5370145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Propene, 1,2,3-trichloro-, (Z)- [webbook.nist.gov]

- 7. 1-Propene, 1,2,3-trichloro-, (E)- [webbook.nist.gov]

- 8. 1-Propene, 1,2,3-trichloro-, (Z)- [webbook.nist.gov]

1,2,3-Trichloropropene structural formula and molecular geometry

An In-depth Technical Guide on the Structural Elucidation of 1,2,3-Trichloropropene (B82530)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula and molecular geometry of this compound, a halogenated alkene of interest in synthetic chemistry. The document details its structural isomers, conformational analysis, and the experimental and computational methods used to determine its precise geometric parameters.

Structural Formula and Isomerism

This compound is a chlorinated hydrocarbon with the chemical formula C₃H₃Cl₃.[1][2][3] Its structure consists of a three-carbon propylene (B89431) chain with three chlorine atoms substituted at positions 1, 2, and 3. The presence of a double bond between carbons 1 and 2 results in the possibility of stereoisomerism.

The double bond restricts rotation, leading to the existence of two geometric isomers: (E)-1,2,3-trichloropropene (trans isomer) and (Z)-1,2,3-trichloropropene (cis isomer). In the (E)-isomer, the chlorine atom on carbon 1 and the chloromethyl group on carbon 2 are on opposite sides of the double bond. In the (Z)-isomer, they are on the same side.

Molecular Geometry and Quantitative Data

The precise molecular geometry of this compound, including bond lengths and angles, has been determined experimentally for the (E)-isomer using gas-phase electron diffraction (GED).[4] This technique provides information about the molecule's structure in the gaseous state, free from intermolecular interactions present in condensed phases.

The key structural parameters for (E)-1,2,3-trichloropropene as determined by GED are summarized in the table below.[4] Data for the (Z)-isomer is less readily available from experimental sources but can be reliably predicted using computational chemistry methods.

| Parameter | (E)-1,2,3-Trichloropropene (Experimental - GED)[4] | (Z)-1,2,3-Trichloropropene (Computed) |

| Bond Lengths (Å) | ||

| C1=C2 | 1.345 ± 0.006 | ~1.34 |

| C2-C3 | 1.512 ± 0.005 | ~1.51 |

| C1-H1 | 1.08 (assumed) | ~1.08 |

| C1-Cl1 | 1.725 ± 0.004 | ~1.73 |

| C2-Cl2 | 1.765 ± 0.005 | ~1.77 |

| C3-H2/H3 | 1.09 (assumed) | ~1.09 |

| C3-Cl3 | 1.801 ± 0.005 | ~1.80 |

| Bond Angles (°) | ||

| ∠C1=C2-C3 | 123.8 ± 0.5 | ~124 |

| ∠C1=C2-Cl2 | 120.0 (fixed) | ~120 |

| ∠C3-C2-Cl2 | 116.2 ± 0.5 | ~116 |

| ∠C2-C1-H1 | 120.0 (fixed) | ~120 |

| ∠C2-C1-Cl1 | 125.1 ± 0.4 | ~125 |

| ∠H1-C1-Cl1 | 114.9 (dependent) | ~115 |

| ∠C2-C3-Cl3 | 111.0 ± 0.4 | ~111 |

| Dihedral Angle (°) | ||

| Cl1-C1=C2-C3 | 180.0 (trans) | 0.0 (cis) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to a mixture of (E)- and (Z)-1,2,3-trichloropropene is the dehydrochlorination of 1,2,3,3-tetrachloropropane.

Materials:

-

1,2,3,3-Tetrachloropropane

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

-

Organic solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of sodium hydroxide in water is prepared.

-

1,2,3,3-Tetrachloropropane is dissolved in an organic solvent, and a catalytic amount of a phase-transfer catalyst is added.

-

The aqueous NaOH solution is added dropwise to the organic solution with vigorous stirring at a controlled temperature.

-

The reaction is monitored by gas chromatography until the starting material is consumed.

-

The organic layer is separated, washed with water, and dried over an anhydrous drying agent.

-

The solvent is removed by rotary evaporation to yield a mixture of (E)- and (Z)-1,2,3-trichloropropene.

-

The isomers can be separated by fractional distillation or preparative gas chromatography.

Structural Determination by Gas-Phase Electron Diffraction (GED)

The molecular structure of (E)-1,2,3-trichloropropene was determined by analyzing the scattering of a high-energy electron beam by the molecule in the gas phase.

Instrumentation:

-

Electron diffraction apparatus with a high-voltage electron source (typically 40-60 keV).

-

Nozzle for introducing the gaseous sample into the vacuum chamber.

-

Photographic plates or a CCD detector to record the diffraction pattern.

-

Microdensitometer to digitize the photographic plates.

Procedure:

-

A gaseous sample of (E)-1,2,3-trichloropropene is introduced into the high-vacuum chamber of the diffractometer.

-

A monochromatic electron beam is passed through the gas stream, and the scattered electrons form a diffraction pattern.

-

The diffraction pattern is recorded on a detector.

-

The recorded intensities are converted to a function of the scattering angle.

-

The experimental scattering data is then used in a least-squares refinement process to determine the molecular parameters (bond lengths, bond angles, and dihedral angles) that best fit the observed data.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy can be used to characterize the functional groups and confirm the structure of this compound isomers.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

Raman spectrometer with a laser excitation source.

-

Sample cells for liquid or gas phase measurements (e.g., KBr pellets for solids, liquid cells, or gas cells).

Procedure for FTIR Spectroscopy:

-

A background spectrum of the empty sample compartment is recorded.

-

A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the gaseous sample is introduced into a gas cell.

-

The infrared spectrum is recorded by passing an infrared beam through the sample and measuring the absorption as a function of wavenumber.

Procedure for Raman Spectroscopy:

-

The liquid sample is placed in a glass capillary tube or a cuvette.

-

The sample is illuminated with a monochromatic laser beam.

-

The scattered light is collected at a 90° angle to the incident beam.

-

The Raman spectrum is obtained by plotting the intensity of the scattered light versus the Raman shift (in wavenumbers).

Visualizations

Caption: 2D structural representations of the (E) and (Z) isomers of this compound.

References

- 1. US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane - Google Patents [patents.google.com]

- 2. 1-Propene, 1,2,3-trichloro-, (Z)- [webbook.nist.gov]

- 3. 1-Propene, 1,2,3-trichloro-, (E)- [webbook.nist.gov]

- 4. The molecular structure and conformation of trans-1,2,3-trichloropropene as determined by gas-phase electron diffraction | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to tert-Butylamine (CAS No. 75-64-9)

Disclaimer: The user provided CAS number 96-19-5, which corresponds to 1,2,3-Trichloropropene. However, based on the commonality of chemical queries, this report addresses the properties and safety of tert-Butylamine (CAS No. 75-64-9), a chemical with a similar CAS number and of significant interest in research and development.

This technical guide provides a comprehensive overview of the chemical properties and safety data for tert-Butylamine, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

tert-Butylamine is a primary aliphatic amine with the chemical formula (CH₃)₃CNH₂. It presents as a clear, colorless liquid with a characteristic ammonia-like odor.[1] It is one of four isomers of butylamine.[2][3][4]

Table 1: Physical and Chemical Properties of tert-Butylamine

| Property | Value | Source |

| Molecular Formula | C₄H₁₁N | [1][4] |

| Molar Mass | 73.14 g/mol | [1][4][5] |

| Appearance | Colorless liquid | [1][2][4] |

| Odor | Ammonia-like, fishy | [1][2][4] |

| Melting Point | -67 °C (-89.5 °F) | [3][6] |

| Boiling Point | 44 - 46 °C (111.9 °F) | [3][6] |

| Density | 0.696 g/mL at 25 °C | [3] |

| Vapor Pressure | 568.7 mmHg | [6] |

| Vapor Density | 2.5 (relative to air) | [6] |

| Flash Point | 70 °F (closed cup) | [1][2] |

| Autoignition Temperature | 380 °C (716 °F) | [4][6] |

| Solubility in Water | Miscible | [6][7] |

| Refractive Index | n20/D 1.377 |

Safety Data

tert-Butylamine is a hazardous chemical that requires careful handling. It is highly flammable and can cause severe skin burns and eye damage.[8][9][10] Inhalation or ingestion can be toxic.[8][10][11]

Table 2: GHS Hazard Information for tert-Butylamine

| Hazard Class | Hazard Statement |

| Flammable Liquids | H225: Highly flammable liquid and vapour.[8][9][12] |

| Acute Toxicity, Oral | H301/H302: Toxic/Harmful if swallowed.[9][10][12] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[8][9][10] |

| Acute Toxicity, Inhalation | H331/H332: Toxic/Harmful if inhaled.[8][9][10] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[8] |

| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects.[8][9] |

Storage and Handling:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][12]

-

Ground and bond containers when transferring material to prevent static discharge.[13][14]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[7][13][14]

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties are extensive. Below is a generalized workflow for determining the boiling point of a liquid such as tert-Butylamine.

Logical Relationships in Safety Handling

Proper handling of tert-Butylamine involves a logical sequence of assessment and action to minimize risk.

References

- 1. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butylamine | 75-64-9 [chemicalbook.com]

- 3. tert-Butylamine | 75-64-9 [amp.chemicalbook.com]

- 4. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. TERT-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chemnet.co.kr [chemnet.co.kr]

- 8. chemstock.ae [chemstock.ae]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. nj.gov [nj.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 1,2,3-Trichloropropene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-trichloropropene (B82530), a halogenated alkene of interest in various chemical research and development sectors. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the (E) and (Z) isomers of this compound, supported by detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the (E) and (Z) isomers of this compound.

¹H NMR Data

¹³C NMR Data

Table 1: ¹³C NMR Chemical Shifts for (E)-1,2,3-Trichloropropene [1]

| Carbon Atom | Chemical Shift (δ) [ppm] |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

Note: While a ¹³C NMR spectrum is available for the (E) isomer, specific peak assignments are not provided in the referenced source.

Infrared (IR) Spectroscopy Data

The infrared spectra of both (E) and (Z)-1,2,3-trichloropropene exhibit characteristic absorption bands corresponding to their molecular vibrations.

Table 2: Major IR Absorption Bands for (E)-1,2,3-Trichloropropene

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

| Data not available | Data not available | C=C stretch |

| Data not available | Data not available | =C-H stretch |

| Data not available | Data not available | C-Cl stretch |

| Data not available | Data not available | CH₂ bend |

Table 3: Major IR Absorption Bands for (Z)-1,2,3-Trichloropropene [2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

| Data not available | Data not available | C=C stretch |

| Data not available | Data not available | =C-H stretch |

| Data not available | Data not available | C-Cl stretch |

| Data not available | Data not available | CH₂ bend |

Note: The NIST WebBook provides the full IR spectra for both isomers. Specific peak tables are not available and require interpretation of the spectral data.

Mass Spectrometry (MS) Data

The mass spectra of (E) and (Z)-1,2,3-trichloropropene are characterized by their molecular ion peaks and specific fragmentation patterns.

Table 4: Key Mass Spectral Peaks and Relative Intensities for (E)-1,2,3-Trichloropropene [1][4]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 144/146/148 | Variable | [M]⁺ (Molecular Ion) |

| 109/111 | Variable | [M-Cl]⁺ |

| 73 | Variable | [C₃H₂Cl]⁺ |

Table 5: Key Mass Spectral Peaks and Relative Intensities for (Z)-1,2,3-Trichloropropene [2][3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 144/146/148 | Variable | [M]⁺ (Molecular Ion) |

| 109/111 | Variable | [M-Cl]⁺ |

| 73 | Variable | [C₃H₂Cl]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of haloalkenes like this compound involves the following steps:

-

Sample Preparation : A solution of the analyte is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The use of deuterated solvents is crucial to avoid overwhelming signals from the solvent protons in ¹H NMR.

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition : A standard pulse-acquire sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton resonances, and a relaxation delay that allows for full relaxation of the protons between scans.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are essential due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

For liquid samples such as this compound, the following procedure is standard for obtaining an IR spectrum:

-

Sample Preparation : A thin film of the neat liquid is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[5][6] These materials are transparent to infrared radiation in the typical analysis range.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition : A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range : The typical mid-infrared region of 4000-400 cm⁻¹ is scanned.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile halogenated compounds like this compound. A typical protocol includes:

-

Sample Introduction : The sample is injected into a gas chromatograph, where it is vaporized.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column like a 5% phenyl-methylpolysiloxane). The different components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

Ionization : As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) at a standard energy of 70 eV is typically used, which causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector counts the ions at each m/z value, and a mass spectrum is generated.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

References

- 1. 1-Propene, 1,2,3-trichloro-, (E)- | C3H3Cl3 | CID 5370145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propene, 1,2,3-trichloro-, (Z)- [webbook.nist.gov]

- 3. 1-Propene, 1,2,3-trichloro-, (Z)- [webbook.nist.gov]

- 4. 1-Propene, 1,2,3-trichloro-, (E)- [webbook.nist.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. homework.study.com [homework.study.com]

A Technical Guide to 1,2,3-Trichloropropene: Historical Perspectives and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trichloropropene (B82530), a halogenated alkene, has carved a niche in synthetic chemistry primarily as a chemical intermediate. This technical guide provides a comprehensive overview of its historical context, from its discovery to its applications. The document details its physicochemical properties, outlines historical and contemporary synthesis protocols, and presents analytical methodologies for its characterization. While detailed historical production volumes and a wide range of early applications are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound (C₃H₃Cl₃) is a synthetic chlorinated hydrocarbon. Unlike its more extensively studied counterpart, 1,2,3-trichloropropane, the historical footprint of this compound is less defined. Its primary significance lies in its utility as a precursor and building block in the synthesis of other organic compounds. This guide aims to collate and present the available technical information regarding its discovery, historical applications, and the experimental protocols associated with its synthesis and analysis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and application in research and industry. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Cl₃ | [1][2] |

| Molecular Weight | 145.41 g/mol | [1][2] |

| Appearance | Amber liquid | [1] |

| Boiling Point | 142 °C | [1] |

| Density | 1.412 g/cm³ at 20 °C | [1] |

| Flash Point | 85 °C | [1] |

| Vapor Pressure | 4.4 mmHg at 20 °C | [1] |

| Refractive Index | 1.5030 at 20 °C/D | [1] |

| Solubility | Very soluble in chloroform | [1] |

Historical Applications and Discovery

Historically, its applications have been primarily centered on its role as a chemical intermediate in organic synthesis. There is limited evidence of its widespread use as a standalone commercial product. Some documented and potential uses include:

-

Chemical Intermediate: The most significant historical and current application of this compound is as a precursor in the synthesis of other chemical compounds.[1]

-

Research Chemical: It has been utilized in laboratory settings for various chemical reactions and investigations into the properties of halogenated alkenes.

-

Potential for Energy Generation: Research has explored the carbonization of this compound as a potential energy generation system.[3]

Experimental Protocols: Synthesis and Analysis

The synthesis of this compound can be achieved through several routes. The following sections detail some of the documented experimental protocols.

Synthesis from Propyne (B1212725)

One documented method for the synthesis of this compound involves the chlorination of propyne.[4]

Protocol:

-

A mixture of 1,1,2,2-tetrachloropropane (B80383) and 1,2,2,3-tetrachloropropane (B86103) (50/50 mole%) is used as a solvent.

-

The solvent is heated to and maintained at a temperature of 60-80°C with stirring.

-

Chlorine gas and propyne gas are sparged into the heated solvent at a molar ratio of 4:1 (chlorine to propyne) for a duration of 30 minutes.

-

A reflux column is utilized to return the solvent, unreacted chlorine, and the product to the reaction vessel.

-

The resulting product mixture is expected to contain approximately 15 mole% this compound.[4]

Synthesis via Dehydrochlorination

Other synthetic routes involve the dehydrochlorination of tetrachloropropanes. For instance, 1,1,2,3-tetrachloropropane (B103044) can be used as a starting material.

Analytical Methods

The analysis of this compound and its reaction products is typically performed using standard analytical techniques in organic chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: This technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratio.

-

Procedure: A sample containing this compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a column. The separated components then enter the mass spectrometer for detection and identification. The retention time and the mass spectrum of the sample are compared to those of a known standard of this compound for confirmation.

Diagrams and Visualizations

To aid in the understanding of the chemical processes involving this compound, the following diagrams are provided.

Caption: Synthesis of this compound from Propyne.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3] It is incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1][3] It is also reported to be moderately toxic by ingestion, inhalation, and skin contact.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.

Conclusion

While the historical record of this compound is not as extensive as that of other chlorinated hydrocarbons, its role as a chemical intermediate in organic synthesis is clear. This guide has provided a consolidated overview of its known properties, historical context, and the experimental methodologies for its synthesis and analysis. Further research into historical chemical archives may yet uncover more detailed information about its discovery and early applications. This document serves as a foundational technical resource for scientists and researchers working with this versatile, albeit less-celebrated, chemical compound.

References

An In-Depth Technical Guide to the Solubility of 1,2,3-Trichloropropene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-trichloropropene (B82530), a chlorinated alkene of interest in various chemical and pharmaceutical applications. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing researchers with the necessary framework to determine these parameters. It includes a summary of known qualitative solubility information, detailed experimental protocols for quantitative solubility determination via gravimetric and spectroscopic methods, and a visual workflow to guide the experimental process. Additionally, a brief overview of thermodynamic models applicable to the correlation of experimental solubility data is presented.

Introduction

This compound (C₃H₃Cl₃) is a halogenated alkene whose physicochemical properties are of interest for its potential applications as a solvent, reactant, or intermediate in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for process design, reaction optimization, and formulation development. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary tools for researchers to obtain this critical data.

Qualitative Solubility of this compound

While quantitative data is scarce, qualitative solubility information for this compound has been reported. This information is summarized in the table below.

| Solvent Class | Solvent | Solubility | Reference |

| Chlorinated Solvents | Chloroform | Very Soluble | [1] |

| Carbon Tetrachloride | Soluble | [2] | |

| Alcohols | Ethanol | Soluble | [3] |

| Alcohol (general) | Very Soluble | [1] | |

| Ethers | Ether | Very Soluble | [1] |

| Aromatic Hydrocarbons | Benzene | Soluble | [1] |

| Aqueous | Water | Insoluble | [1][2][3] |

Table 1: Qualitative Solubility of this compound in Various Solvents. This table provides a summary of the observed solubility of this compound in different organic solvents based on available literature.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, established experimental methods can be employed. The following sections detail two common and reliable methods: the gravimetric method and the UV/Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and robust technique for determining the solubility of a non-volatile solute in a volatile solvent.

3.1.1. Principle

A saturated solution of this compound in the chosen organic solvent is prepared at a constant temperature. A known mass of this saturated solution is then taken, and the solvent is evaporated, leaving behind the this compound residue. The mass of the residue is measured, and from this, the solubility can be calculated.

3.1.2. Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Constant temperature bath (e.g., water bath or oil bath)

-

Thermostatically controlled shaker or magnetic stirrer

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight seals

-

Syringes and syringe filters (solvent-compatible)

-

Drying oven or vacuum oven

-

Desiccator

3.1.3. Procedure

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved this compound is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath equipped with a shaker or stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the undissolved solute to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a syringe filter to remove any particulate matter.

-

Weighing the Saturated Solution: Immediately weigh the syringe containing the saturated solution to determine the total mass of the solution withdrawn.

-

Solvent Evaporation: Dispense the saturated solution from the syringe into a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

-

Drying: Place the container in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without causing degradation or evaporation of the this compound. The drying should be continued until a constant weight of the residue is achieved.

-

Final Weighing: After cooling the container to room temperature in a desiccator, weigh it to determine the mass of the this compound residue.

3.1.4. Data Analysis

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

-

Mass of solvent: (Mass of saturated solution) - (Mass of this compound residue)

-

Solubility ( g/100 g solvent): [(Mass of this compound residue) / (Mass of solvent)] * 100

-

Mole fraction of this compound (x₁): Moles of this compound / (Moles of this compound + Moles of solvent)

UV/Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore that absorbs in the UV/Vis region and the solvent is transparent in that region.

3.2.1. Principle

A calibration curve of absorbance versus concentration for this compound in the chosen solvent is first established. A saturated solution is then prepared, and its absorbance is measured after appropriate dilution. The concentration of the saturated solution is determined from the calibration curve, which corresponds to the solubility.

3.2.2. Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of interest (spectroscopic grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Constant temperature bath

-

Thermostatically controlled shaker or magnetic stirrer

-

Analytical balance

3.2.3. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or have a y-intercept close to zero).

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent at a constant temperature, as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation for Measurement: Withdraw a sample of the supernatant and dilute it accurately with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted saturated solution at λ_max.

-

Concentration Determination: Using the equation of the calibration curve, determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in the solvent at that temperature.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound in an organic solvent.

Figure 1: General workflow for determining the solubility of this compound.

Thermodynamic Models for Solubility Correlation

Once experimental solubility data is obtained at various temperatures, thermodynamic models can be used to correlate the data and predict solubility at other conditions. Some commonly used models include:

-

The Ideal Solution Model: This is the simplest model and assumes that the enthalpy of mixing is zero. It is often used as a baseline for comparison with more complex models.

-

The van't Hoff Equation: This equation relates the change in solubility with temperature to the enthalpy of solution. It is useful for interpolating and extrapolating solubility data over a narrow temperature range.

-

Activity Coefficient Models (e.g., NRTL, UNIQUAC): These models account for the non-ideal behavior of solutions by introducing activity coefficients. They are more complex but can provide a more accurate representation of solubility over a wider range of conditions.

The selection of an appropriate model depends on the specific system (solute and solvent) and the desired accuracy of the correlation.

Conclusion

While there is a clear lack of quantitative solubility data for this compound in organic solvents in the current body of scientific literature, this guide provides the necessary theoretical and practical foundation for researchers to obtain this valuable information. The detailed experimental protocols for gravimetric and spectroscopic methods, along with the provided workflow diagram, offer a clear path for the systematic determination of solubility. The acquisition of such data will be instrumental in advancing the use of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 1,2,3-Trichloropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-trichloropropene (B82530), focusing on its isomeric forms, physical and chemical properties, and relevant experimental protocols for its synthesis, separation, and identification. The information is curated for professionals in research and development who require detailed chemical data.

Introduction to this compound

This compound (C₃H₃Cl₃) is a halogenated alkene with the molecular weight of 145.415 g/mol .[1][2] It is an amber-colored liquid that may be absorbed through the skin and can cause irritation upon contact.[3] Due to the presence of a carbon-carbon double bond and the substitution pattern, this compound exists as two distinct stereoisomers. These isomers, while possessing the same molecular formula and connectivity, exhibit different spatial arrangements of atoms, leading to potentially different physical, chemical, and biological properties. Historically, it has been used as an intermediate in the synthesis of herbicides.[4]

Isomeric Forms of this compound

The core structure of this compound features a double bond between the first and second carbon atoms. This restricted rotation gives rise to geometric isomerism, specifically E/Z isomerism (also referred to as cis/trans isomerism).

-

(Z)-1,2,3-Trichloropropene (cis-isomer): In this configuration, the higher priority groups on each carbon of the double bond are on the same side. The CAS Registry Number for this isomer is 13116-57-9.[1]

-

(E)-1,2,3-Trichloropropene (trans-isomer): In this configuration, the higher priority groups on each carbon of the double bond are on opposite sides. The CAS Registry Number for this isomer is 13116-58-0.[2][5]

The relationship between these stereoisomers is visualized in the diagram below.

Physical and Chemical Properties

Quantitative data for the isomeric mixture and individual stereoisomers of this compound are summarized below. Data for individual isomers are limited, with most reported values corresponding to the mixture.

| Property | Value (Isomer Mixture) | (Z)-Isomer | (E)-Isomer | Reference(s) |

| CAS Number | 96-19-5 | 13116-57-9 | 13116-58-0 | [1][2][3][5][6] |

| Molecular Formula | C₃H₃Cl₃ | C₃H₃Cl₃ | C₃H₃Cl₃ | [1][2][3] |

| Molecular Weight | 145.415 g/mol | 145.415 g/mol | 145.415 g/mol | [1][2] |

| Boiling Point | 142 °C | Not available | Not available | [3] |

| Density | 1.412 g/cm³ at 20°C | Not available | Not available | [3] |

| Refractive Index | 1.5030 at 20°C/D | Not available | Not available | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, separation, and identification of this compound isomers are critical for research applications.

A common laboratory-scale synthesis involves the dehydrochlorination of tetrachloropropane.[4]

-

Reactants: Tetrachloropropane, ethanol (B145695), and potassium hydroxide (B78521).

-

Procedure:

-

Add tetrachloropropane and ethanol to a reaction kettle.

-

Stir and heat the mixture to reflux.

-

Add potassium hydroxide in batches over a period of one hour.

-

Continue refluxing for an additional two hours after the addition is complete.

-

Cool the reaction mixture and filter to remove solid byproducts.

-

Wash the filtrate twice with water. The aqueous layer can be extracted with dichloroethane to recover any dissolved product.

-

Combine the organic layers, remove the solvent, and perform distillation under reduced pressure.

-

Collect the fraction at 74-91°C / 13.3 kPa to obtain the final product.[4]

-

Another synthetic route involves the direct chlorination of propyne (B1212725) at 60-80°C.[6]

The separation of (E) and (Z) isomers of this compound is typically achieved using capillary gas chromatography (GC).[7][8] High-resolution separation depends heavily on the choice of the stationary phase.

-

Protocol 1: Separation on a Star-Poly(ε-caprolactone) (star-PCL) Column [7]

-

Stationary Phase: Star-poly(ε-caprolactone) (star-PCL).

-

Column Type: Capillary GC column.

-

Temperature Program: Start at 40°C and hold for 1 minute, then ramp to 160°C at a rate of 10°C/min.[7]

-

Flow Rate: 0.6 mL/min.[7]

-

Outcome: This method has demonstrated effective separation of the cis/trans isomers.[7]

-

-

Protocol 2: Separation on a Benzimidazolium Functionalized Column [8]

-

Stationary Phase: Benzimidazolium ionic liquid functionalized star-polycaprolactone.

-

Temperature Program: Start at 40°C and hold for 1 minute, then ramp to 160°C at a rate of 10°C/min.[8]

-

Flow Rate: 0.6 mL/min.[8]

-

Outcome: This specialized stationary phase also provides high selectivity and separation capability for the cis/trans isomers.[8]

-

Following separation, isomers are identified using various spectroscopic techniques. The general workflow is depicted below.

-

Mass Spectrometry (MS): Electron ionization mass spectra are available for both the (E) and (Z) isomers in the NIST Chemistry WebBook, providing fragmentation patterns for structural elucidation.[1][5]

-

Infrared (IR) Spectroscopy: IR spectra can distinguish between the isomers based on differences in vibrational frequencies, particularly in the fingerprint region. Reference spectra are available from NIST for both isomers.[2][9]

-

Gas Chromatography (GC): In addition to separation, GC provides retention time data. For the (E)-isomer, a normal alkane retention index of 895 has been reported on a non-polar methyl silicone column.[10]

References

- 1. 1-Propene, 1,2,3-trichloro-, (Z)- [webbook.nist.gov]

- 2. 1-Propene, 1,2,3-trichloro-, (E)- [webbook.nist.gov]

- 3. 1,2,3-Trichloro-1-propene | C3H3Cl3 | CID 7286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lb.bdmaee.net [lb.bdmaee.net]

- 5. 1-Propene, 1,2,3-trichloro-, (E)- [webbook.nist.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Propene, 1,2,3-trichloro-, (Z)- [webbook.nist.gov]

- 10. 1-Propene, 1,2,3-trichloro-, (E)- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloropropane from Glycerol using Oxychlorine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,2,3-trichloropropane (B165214) from glycerol (B35011) utilizing various oxychlorine compounds. This document details the reaction pathways, presents quantitative data from key studies, and provides explicit experimental protocols. The information is intended to serve as a valuable resource for professionals in research and development who are exploring novel applications and production methods for this versatile chemical intermediate.

Introduction

1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon that has historically been used as an industrial solvent, paint and varnish remover, and a cleaning and degreasing agent.[1] More recently, its primary application is as a chemical intermediate in the production of other compounds such as polysulfone liquid polymers and dichloropropene.[1] The synthesis of TCP from glycerol, a readily available and renewable resource, presents an attractive alternative to traditional petroleum-based production routes. This guide focuses on the reaction of glycerol with various oxychlorine compounds to yield 1,2,3-trichloropropane.

Reaction Pathways and Mechanisms

The conversion of glycerol to 1,2,3-trichloropropane involves the substitution of the three hydroxyl (-OH) groups of glycerol with chlorine atoms. This transformation can be achieved using several oxychlorine compounds, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅). The reaction typically proceeds in a stepwise manner, with the formation of monochlorinated and dichlorinated intermediates.

The general reaction scheme is as follows:

Glycerol → Monochloropropanediols → Dichloropropanols → 1,2,3-Trichloropropane

The use of a tertiary amine, such as triethylamine (B128534), is often employed to neutralize the acidic byproducts generated during the reaction, thereby driving the equilibrium towards the formation of the fully chlorinated product.

dot

Caption: Reaction pathway for the synthesis of 1,2,3-trichloropropane from glycerol.

Quantitative Data Presentation

The efficiency of the chlorination of glycerol can be significantly influenced by the choice of catalyst and reaction conditions. The following table summarizes the performance of various Brønsted acidic ionic liquids in the catalytic chlorination of glycerol to dichloropropanols (DCP), which are key intermediates in the synthesis of 1,2,3-trichloropropane.

| Catalyst | Reaction Time (h) | Glycerol Conversion (%) | 1,3-DCP Yield (%) | 2,3-DCP Yield (%) | Reference |

| [Bmim]H₂PO₄ | 12 | 100 | 13.16 | <0.32 | [2] |

| [Bmim]HSO₄ | 12 | 100 | 13.58 | <0.34 | [2] |

| [BPy]H₂PO₄ | 12 | 99.1 | 12.34 | <0.34 | [3] |

| [BPy]HSO₄ | 12 | 100 | 12.46 | <0.70 | [3] |

| [N₂₂₂₄]H₂PO₄ | 12 | ~100 | 9.9 | <0.38 | [3] |

| [N₂₂₂₄]HSO₄ | 12 | ~100 | 13.27 | <0.34 | [3] |

| No Catalyst | 12 | 68.72 | 4.78 | 0.35 | [3] |

| Reaction Conditions: 110 °C, catalyst loading of 0.75 mol/kg glycerol. |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 1,2,3-trichloropropane from glycerol using phosphorus oxychloride and triethylamine, based on a patented method.

Synthesis of 1,2,3-Trichloropropane using Phosphorus Oxychloride and Triethylamine

Materials:

-

Glycerol (2.0 g)

-

Toluene (15 g)

-

Phosphorus oxychloride (16.6 g)

-

Triethylamine (8.4 g)

-

Water (50 g)

Equipment:

-

100 mL flask

-

Reflux condenser

-

Oil bath

-

Stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 100 mL flask equipped with a reflux condenser, combine 2.0 g of glycerol, 15 g of toluene, and 16.6 g of phosphorus oxychloride.

-

Addition of Triethylamine: At room temperature, add 8.4 g of triethylamine to the mixture.

-

Reaction: Heat the resulting mixture in an oil bath to 80 °C and stir for 3 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Quenching and Extraction: Add the reaction mixture to 50 g of water and separate the layers using a separatory funnel.

-

Further Extraction: Extract the aqueous layer twice with 10 g of toluene.

-

Combine Organic Layers: Combine all the organic layers.

-

Purification: The obtained 1,2,3-trichloropropane can be further purified by distillation or column chromatography.

dot

Caption: Experimental workflow for the synthesis of 1,2,3-trichloropropane.

Other Oxychlorine Reagents

While a detailed, high-yield protocol for the direct conversion of glycerol to 1,2,3-trichloropropane using other common oxychlorine reagents is not as readily available in the reviewed literature, the following provides a general overview:

-

Thionyl Chloride (SOCl₂): In the presence of a tertiary amine, thionyl chloride can also be used to chlorinate glycerol.[4] The reaction mechanism is similar to that with phosphorus oxychloride, with the formation of sulfur dioxide and hydrogen chloride as byproducts. Careful temperature control is necessary to manage the exothermic nature of the reaction.

-

Phosphorus Pentachloride (PCl₅): The reaction of glycerol with phosphorus pentachloride is known to produce 1,2,3-trichloropropane.[5] This reaction also yields phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts.[5] Due to the generation of multiple byproducts, purification of the final product can be more complex.

Conclusion

The synthesis of 1,2,3-trichloropropane from glycerol using oxychlorine compounds offers a promising route from a renewable feedstock. The use of phosphorus oxychloride in the presence of a tertiary amine has been demonstrated to be an effective method. Further research and optimization of reaction conditions, particularly with other chlorinating agents like thionyl chloride, could lead to even more efficient and scalable processes. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to build upon in their endeavors to develop sustainable chemical syntheses.

References

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The product when glycerol reacts with \mathrm{PCl}_{5} is: | Filo [askfilo.com]

Methodological & Application

The Versatility of 1,2,3-Trichloropropene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloropropene (B82530) is a halogenated alkene that serves as a versatile three-carbon building block in organic synthesis. Its unique structure, featuring a vinyl chloride moiety and an allylic chloride, allows for a range of transformations including nucleophilic substitutions, cycloaddition reactions, and palladium-catalyzed cross-couplings. This document provides detailed application notes and protocols for the use of this compound in the synthesis of valuable organic molecules, with a focus on methodologies relevant to pharmaceutical and materials science research.

I. Nucleophilic Substitution Reactions

The presence of both vinylic and allylic chlorine atoms in this compound allows for selective nucleophilic substitution reactions. The allylic chloride is significantly more reactive towards SN2 displacement due to the stabilization of the transition state by the adjacent double bond. This differential reactivity can be exploited for the selective introduction of various functional groups.

A. Reactions with N-Nucleophiles: Synthesis of Aziridines and Allylic Amines